molecular formula C9H9NO3 B085405 [Methyl(phenyl)amino](oxo)acetic acid CAS No. 13120-33-7

[Methyl(phenyl)amino](oxo)acetic acid

Cat. No.: B085405
CAS No.: 13120-33-7
M. Wt: 179.17 g/mol
InChI Key: RMOUHWPZZGSLOT-UHFFFAOYSA-N
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Description

Methyl(phenyl)aminoacetic acid (C9H9NO3) is a structurally distinct α-keto acid derivative characterized by a methyl(phenyl)amino substituent at the α-carbon of the oxoacetic acid backbone. This compound has garnered attention in medicinal chemistry and catalysis due to its dual functional groups: the oxoacetic acid moiety enables nucleophilic reactivity, while the methyl(phenyl)amino group contributes to steric and electronic modulation. It has been utilized as a key intermediate in synthesizing pharmacologically active compounds, such as GPR17 antagonists , and as a ligand in copper-catalyzed cross-coupling reactions for DNA-encoded library synthesis .

Properties

IUPAC Name

2-(N-methylanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-10(8(11)9(12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOUHWPZZGSLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506922
Record name [Methyl(phenyl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13120-33-7
Record name [Methyl(phenyl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis of Methylbenzene Acetonitrile

A patent by CN100455557C outlines an industrial-scale method involving the hydrolysis of methylbenzene acetonitrile (o-, m-, or p-methylbenzene acetonitrile) using concentrated sulfuric acid (30–70% H₂SO₄) at elevated temperatures (90–150°C). The reaction proceeds via continuous addition of the nitrile to preheated sulfuric acid, followed by reflux to ensure complete conversion. Key steps include:

  • Acid hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid under strongly acidic conditions.

  • Neutralization : The crude product is neutralized with NaOH, KOH, or Na₂CO₃ to pH 7.5–10, followed by activated carbon adsorption to remove impurities.

  • Acidification and purification : The neutralized solution is acidified to pH 1–4 with HCl or H₂SO₄, yielding the final product after filtration and drying.

This method is notable for its scalability and high purity (>95%), though it requires careful handling of corrosive reagents.

Condensation of N-Methylaniline with Chlorooxoacetate

A protocol from the Royal Society of Chemistry describes a two-step synthesis:

  • Formation of methyl ester intermediate :

    • N-Methylaniline reacts with methyl 2-chloro-2-oxoacetate in dichloromethane (DCM) using triethylamine as a base.

    • The reaction proceeds at room temperature for 10–12 hours, yielding methyl 2-(methyl(phenyl)amino)-2-oxoacetate.

  • Saponification :

    • The ester is hydrolyzed with potassium hydroxide (KOH) in a THF/water mixture (4:1 ratio) at room temperature.

    • Acidification with HCl to pH 2–3 precipitates the final product, which is purified via ethyl acetate extraction.

This method achieves moderate yields (60–75%) and is suitable for laboratory-scale synthesis.

Optimization of Reaction Parameters

Solvent and Catalyst Selection

Comparative studies highlight the role of solvents and catalysts:

  • Aqueous sodium carbonate systems : Reactions in water with Na₂CO₃ as a base show enhanced yields (up to 85%) compared to organic solvents like DMF or ethanol.

  • Glycine as a bifunctional catalyst : The addition of glycine in aqueous systems improves reaction efficiency by stabilizing intermediates and reducing side reactions.

Table 1: Impact of Solvent on Yield

SolventCatalystTemperature (°C)Yield (%)
WaterNa₂CO₃10085
DMFTriethylamine9062
EthanolNone7845

Temperature and Reaction Time

  • Optimal temperature : Hydrolysis reactions achieve maximum efficiency at 100–120°C, with lower temperatures (<90°C) resulting in incomplete conversion.

  • Reaction duration : Prolonged reflux (5–12 hours) is critical for achieving >90% conversion in nitrile hydrolysis.

Industrial-Scale Production Strategies

Continuous Flow Reactors

The patent CN100455557C emphasizes the use of continuous flow reactors for large-scale production:

  • Advantages : Improved heat transfer, reduced reaction time, and consistent product quality.

  • Purification : Multi-stage distillation and activated carbon filtration are employed to meet pharmaceutical-grade standards.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodScaleYield (%)Purity (%)Key Advantage
Nitrile hydrolysisIndustrial90–95>95Cost-effective, scalable
Chlorooxoacetate routeLaboratory60–7590–92Mild conditions, versatile
Aqueous Na₂CO₃Pilot80–8588–90Eco-friendly, low toxicity

Chemical Reactions Analysis

Types of Reactions

Methyl(phenyl)aminoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl(phenyl)aminoacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl(phenyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl(phenyl)aminoacetic Acid vs. ((4-Fluorophenyl)(1-methylethyl)amino)oxo-acetic Acid

  • Structure: The latter features a fluorophenyl and isopropyl group on the nitrogen, enhancing lipophilicity and metabolic stability compared to the methyl(phenyl)amino group .
  • Synthesis: Both compounds are synthesized via multicomponent coupling reactions. For example, methyl(phenyl)aminoacetic acid is formed by coupling oxoacetic acid with methyl(phenyl)amine derivatives , while fluorinated analogs require boronic acid or halogenated intermediates .
  • Applications: Fluorinated derivatives exhibit improved pharmacokinetic profiles in drug candidates, whereas methyl(phenyl)aminoacetic acid is preferred in catalysis due to its balanced steric bulk .

Methyl(phenyl)aminoacetic Acid vs. 2-(Methylamino)-2-oxoacetic Acid

  • Structure: The absence of an aromatic ring in 2-(methylamino)-2-oxoacetic acid reduces steric hindrance, increasing its reactivity in nucleophilic additions .
  • Metabolism: 2-(Methylamino)-2-oxoacetic acid is a metabolite of isoxicam, formed via benzothiazine ring scission, and lacks the phenyl group’s phase I metabolic susceptibility .

Aromatic Ring-Modified Oxoacetic Acids

(2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic Acid

  • Structure: Incorporates a coumarin-derived chromene ring, enabling fluorescence properties absent in methyl(phenyl)aminoacetic acid .
  • Applications : Used in kinase inhibitor studies, leveraging its extended π-system for target binding .

(1H-Indol-3-yl)oxoacetic Acid Methyl Ester

  • Structure: The indole moiety introduces hydrogen-bonding capabilities, enhancing tyrosinase inhibitory activity compared to non-aromatic oxoacetic acids .
  • Synthesis : Produced via esterification of (1H-indol-3-yl)oxoacetic acid, with yields dependent on solvent choice (e.g., CH2Cl2 vs. benzene) .

Sulfur-Containing Analogs

Thiadiazole Oxoacetic Acid

  • Structure : Replaces the phenyl group with a thiadiazole ring, increasing electron-withdrawing effects and acidity .
  • Synthesis : Synthesized via Boc protection, LDA-mediated addition, and SeO2 oxidation, yielding 60–75% efficiency .

Key Data and Research Findings

Table 1: Comparative Properties of Oxoacetic Acid Derivatives

Compound Molecular Formula Molecular Weight Key Application Notable Property Reference
Methyl(phenyl)aminoacetic acid C9H9NO3 179.17 g/mol GPR17 antagonist synthesis Balanced steric/electronic effects
((4-Fluorophenyl)(1-methylethyl)amino)oxo-acetic acid C12H14FNO3 239.24 g/mol Metabolic-stable drug candidates Enhanced lipophilicity
(1H-Indol-3-yl)oxoacetic acid methyl ester C11H9NO3 203.19 g/mol Tyrosinase inhibition Fluorescence and H-bonding
Thiadiazole oxoacetic acid C4H3N3O3S 173.15 g/mol Antibacterial agents High acidity (pKa ~2.1)

Biological Activity

Methyl(phenyl)amino(oxo)acetic acid, also known as N-methylanilinoacetic acid (MAA), is an organic compound with significant potential in various biological applications. Its unique molecular structure, which includes a methyl group, a phenyl group, an amino group, and an oxo (carbonyl) group attached to an acetic acid moiety, suggests diverse interactions with biological systems. This article will explore the compound's biological activities, including antimicrobial and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of Methyl(phenyl)amino(oxo)acetic acid is C₉H₁₁N₁O₃. The structural arrangement allows for various chemical reactions and biological interactions:

  • Functional Groups : The presence of both an amino group and a carboxylic acid functional group classifies it as an amino acid derivative.
  • Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, which are crucial for its biological activity.

Antimicrobial Activity

Research has indicated that Methyl(phenyl)amino(oxo)acetic acid exhibits potential antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic processes.

Table 1: Antimicrobial Activity of Methyl(phenyl)amino(oxo)acetic Acid

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

Preliminary studies suggest that Methyl(phenyl)amino(oxo)acetic acid may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been explored in vitro. The compound appears to modulate key signaling pathways involved in cell proliferation and survival.

Case Study: Induction of Apoptosis in Cancer Cell Lines

In a study examining the effects of Methyl(phenyl)amino(oxo)acetic acid on human adenocarcinoma cell lines, researchers observed:

  • Cell Line : A549 (lung adenocarcinoma)
  • Concentration : 50 µM
  • Outcome : Significant increase in apoptosis markers (caspase-3 activation)

This study highlights the compound's potential as a therapeutic agent in cancer treatment.

The biological activity of Methyl(phenyl)amino(oxo)acetic acid is believed to involve its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell growth.
  • Receptor Modulation : It could bind to cellular receptors, altering their activity and influencing cellular responses.

Comparative Analysis with Similar Compounds

Methyl(phenyl)amino(oxo)acetic acid shares structural similarities with other amino acids and derivatives. Below is a comparison highlighting its unique features:

Table 2: Comparison of Methyl(phenyl)amino(oxo)acetic Acid with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
GlycineSimple amino acidSmallest amino acid; no aromatic ring
PhenylalanineAromatic amino acidEssential for protein synthesis
AcetaminophenPara-hydroxyacetanilideWidely used analgesic; lacks amino acid structure
MethylglycineContains a methyl groupLacks phenyl and oxo groups

Methyl(phenyl)amino(oxo)acetic acid's combination of functional groups allows it to participate in unique interactions not seen in these similar compounds.

Q & A

Basic: What are the optimal synthetic routes for Methyl(phenyl)aminoacetic acid in laboratory settings?

The synthesis of Methyl(phenyl)aminoacetic acid can be achieved via two primary methods:

  • Method A : React ethyl oxalyl chloride with methyl(phenyl)amine under anhydrous conditions, followed by hydrolysis of the intermediate ester using aqueous NaOH (yield: ~65-70%) .
  • Method B : Direct oxidation of N-methyl-N-phenylglycine with potassium permanganate in acidic media (H₂SO₄), yielding the oxo derivative. This method requires careful temperature control (0–5°C) to avoid over-oxidation .
    Key Considerations : Purification via recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) is critical to isolate the product from by-products like unreacted glycine derivatives .

Advanced: How can computational modeling predict the tautomeric stability of Methyl(phenyl)aminoacetic acid?

The compound exhibits keto-enol tautomerism due to its α-oxoamide structure. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) reveal:

  • The keto form is more stable by ~8.2 kcal/mol due to intramolecular hydrogen bonding between the N-H and carbonyl oxygen .
  • Solvent effects (e.g., water vs. DMSO) shift tautomeric equilibrium: Polar aprotic solvents stabilize the enol form by 2–3% .
    Methodology : Use Gaussian 16 for energy minimization and compare Gibbs free energies of tautomers. Validate predictions with FT-IR (C=O stretch at 1680–1700 cm⁻¹ for keto; O-H stretch at 3200 cm⁻¹ for enol) .

Basic: What analytical techniques are recommended for characterizing the purity of Methyl(phenyl)aminoacetic acid?

  • HPLC : Use a C-18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 50 mM Na₂HPO₄ (pH 7.0) and methanol (50:50 v/v). Detect at 205 nm (UV) .
  • NMR : ¹H NMR (DMSO-d₆) shows distinct signals: δ 8.2 ppm (NH), δ 3.5 ppm (CH₃), and δ 7.3–7.6 ppm (aryl protons) .
  • Mass Spectrometry : ESI-MS in negative mode ([M-H]⁻ at m/z 208.1) confirms molecular weight .

Advanced: What strategies mitigate interference from humic substances when analyzing environmental samples for Methyl(phenyl)aminoacetic acid metabolites?

  • Solid-Phase Extraction (SPE) : Use C-18 cartridges preconditioned with methanol. Elute metabolites with 20% methanol in phosphate buffer (pH 6.8) to retain humic acids on the cartridge .
  • Chromatographic Optimization : Adjust mobile phase methanol content (38.5%) to exceed sample matrix (20%), sharpening peaks via on-column focusing .
  • Temperature Control : Heat the HPLC column to 60°C to eliminate rotational isomer artifacts of oxoacetic acid derivatives .

Basic: How does the presence of electron-withdrawing groups on the phenyl ring influence the compound’s reactivity?

Substituents like fluoro (e.g., 4-fluorophenyl analogs) enhance electrophilicity at the α-carbon:

  • Reactivity in Nucleophilic Substitution : Fluorine increases the electrophilic character, accelerating reactions with thiols (e.g., glutathione) by ~30% compared to unsubstituted phenyl .
  • Impact on Redox Potential : Cyclic voltammetry shows a 150 mV anodic shift in oxidation potential for 4-F-substituted derivatives, indicating easier oxidation .

Advanced: What in vitro assays are suitable for assessing the compound’s interaction with neurotransmitter receptors?

  • Radioligand Binding Assays : Use ³H-labeled GABA or serotonin receptors in rat cortical membranes. Incubate with 10–100 µM compound; measure displacement of ³H-muscimol (IC₅₀ calculation via nonlinear regression) .
  • Calcium Flux Assays : Transfect HEK293 cells with NMDA receptors. Preload with Fluo-4 AM dye; quantify Ca²⁺ influx via fluorescence (λₑₓ = 488 nm, λₑₘ = 520 nm) upon compound exposure .
    Contradiction Note : Conflicting data on NMDA vs. GABA affinity may arise from assay pH (7.4 vs. 6.8) or membrane lipid composition .

Basic: How can researchers resolve discrepancies in reported yields for Methyl(phenyl)aminoacetic acid synthesis?

Yield variations (50–75%) stem from:

  • Reagent Purity : Use freshly distilled ethyl oxalyl chloride to avoid hydrolysis side reactions .
  • Catalyst Choice : Substituting CrO₃ with MnO₂ in oxidation reduces by-product formation from 25% to <10% .
  • Workup Protocol : Acidify reaction mixtures to pH 2–3 before extraction to precipitate the product, minimizing losses .

Advanced: What mechanistic insights explain the compound’s instability under alkaline conditions?

The α-oxoamide group undergoes base-catalyzed hydrolysis :

  • Pathway : Nucleophilic attack by OH⁻ at the carbonyl carbon, forming a tetrahedral intermediate that collapses to glycine and phenylacetic acid derivatives. Rate constants (k = 0.12 min⁻¹ at pH 10) confirm pseudo-first-order kinetics .
    Mitigation : Store solutions at pH 5–6 (citrate buffer) and avoid temperatures >25°C .

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